(4-Bromo-3-fluorophenyl)hydrazine

Organic Synthesis Heterocyclic Chemistry Arylhydrazine Reactivity

Obtaining 7-bromo-6-fluoroindole scaffolds with precise regiochemistry is a persistent SAR bottleneck-isomeric bromofluorophenylhydrazines yield unintended substitution patterns. (4-Bromo-3-fluorophenyl)hydrazine (CAS 227015-68-1) eliminates this uncertainty. • Exclusive 7-bromo-6-fluoroindole formation: unattainable with any other bromo-fluoro isomer via Fischer indole synthesis. • Validated IDO1 potency: derived scaffolds achieve IC50 = 3 nM in HeLa cells, matching clinical-stage inhibitors. • Orthogonal diversification: bromine enables Suzuki/Buchwald-Hartwig coupling; fluorine enhances metabolic stability. • Patent-granted routes: designated intermediate for NADPH oxidase (KR-20210069669-A) and PERK (WO-2017046738-A1) inhibitors.

Molecular Formula C6H6BrFN2
Molecular Weight 205.03 g/mol
CAS No. 227015-68-1
Cat. No. B1280831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromo-3-fluorophenyl)hydrazine
CAS227015-68-1
Molecular FormulaC6H6BrFN2
Molecular Weight205.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NN)F)Br
InChIInChI=1S/C6H6BrFN2/c7-5-2-1-4(10-9)3-6(5)8/h1-3,10H,9H2
InChIKeyLEMDELXPDAYDKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Bromo-3-fluorophenyl)hydrazine as a Strategic Building Block


(4-Bromo-3-fluorophenyl)hydrazine (CAS 227015-68-1) is a di-halogenated arylhydrazine derivative with the molecular formula C₆H₆BrFN₂ and a molecular weight of 205.03 g/mol, typically available in purities of 95–97% from commercial suppliers . This compound serves as a specialized building block for the synthesis of heterocyclic compounds—particularly substituted indoles and pyrazoles—via classical Fischer indole chemistry and related condensation reactions . The dual substitution pattern (bromine at the 4-position and fluorine at the 3-position) provides a distinct electronic and steric profile that differentiates it from mono-halogenated or differently substituted analogs in both reactivity and downstream product utility .

Substitution pattern 4-Br-3-F di-halogenation defines heterocycle regiochemistry
Indole outcome Fixed 7-bromo-6-fluoroindole product via Fischer synthesis
Dual utility Br: cross-coupling handle; F: reported electronic modulation

(4-Bromo-3-fluorophenyl)hydrazine vs. Generic Analogs


Arylhydrazines bearing identical molecular formulas but different halogen substitution patterns (e.g., 4-bromo-2-fluoro, 2-bromo-3-fluoro, or 3-bromo-4-fluoro isomers) exhibit markedly different reactivity, regioselectivity, and product outcomes in heterocycle-forming reactions [1]. In the Fischer indole synthesis, the position of halogen substituents directly influences cyclization regioselectivity, dictating whether 4-, 5-, 6-, or 7-substituted indoles are obtained . The 4-bromo-3-fluoro substitution pattern yields a specific indole substitution profile (7-bromo-6-fluoroindoles) that cannot be replicated using other bromo-fluoro isomers, which generate different substitution patterns with distinct physicochemical properties . Furthermore, the bromine atom provides a versatile handle for downstream cross-coupling functionalization (e.g., Suzuki, Buchwald-Hartwig), while the fluorine substituent enhances metabolic stability and modulates electronic properties in final drug candidates—a dual functionality absent in mono-halogenated or non-halogenated phenylhydrazines .

Regiochemical mismatch

Isomeric 2-Br-3-F or 4-Br-2-F hydrazines shift indole substitution to 7,8- or 7,5- patterns, not the required 7,6-regioisomer.

Missing dual functionality

Mono-halogenated phenylhydrazines provide only a cross-coupling handle (Br) or electronic effect (F), but not both in the same building block.

Product outcome locked

The 7-bromo-6-fluoroindole pattern is dictated by the hydrazine substitution; it cannot be altered through reaction conditions.

(4-Bromo-3-fluorophenyl)hydrazine Comparative Evidence


Cyclization Yield vs. Mono-Halogenated Analogs

In a study of Ru(III)-catalyzed cyclization of arylhydrazines with diketones, (4-bromo-3-fluorophenyl)hydrazine demonstrated a yield that was 12% higher than 4-bromophenylhydrazine and 24% higher than 4-fluorophenylhydrazine under identical reaction conditions [1]. The di-halogenated compound exhibited superior conversion efficiency compared to mono-halogenated analogs.

Cyclization yield
Head-to-head
81% yield (target) vs. 69% (4-Br) / 57% (4-F)
Reported yield advantage under identical Ru(III)-catalyzed conditions
Atom-economy assessment for multi-step synthesis may benefit from this difference
Organic Synthesis Heterocyclic Chemistry Arylhydrazine Reactivity

IDO1 Inhibitory Potency vs. Clinical Benchmark

A phenyl benzenesulfonylhydrazide derivative incorporating the (4-bromo-3-fluorophenyl)hydrazine scaffold exhibits potent IDO1 inhibition with IC₅₀ values of 3 nM in human HeLa cells and 18 nM in isolated enzyme assays [1]. For context, the clinical IDO1 inhibitor epacadostat (INCB024360) demonstrates reported IC₅₀ values of approximately 10–100 nM depending on assay conditions .

IDO1 inhibition
Cross-study comparable
IC₅₀ 3 nM (HeLa), 18 nM (enzyme); epacadostat range ~10–100 nM
Reported IDO1 inhibition context; potency in low nanomolar range
Cross-study comparison; assay conditions differ. Requires confirmation in target program
Medicinal Chemistry Immuno-Oncology IDO1 Inhibition

Fischer Indole Regioselectivity vs. Positional Isomers

(4-Bromo-3-fluorophenyl)hydrazine (CAS 227015-68-1) yields 7-bromo-6-fluoroindoles upon Fischer indole cyclization, whereas (2-bromo-3-fluorophenyl)hydrazine (CAS 582319-02-6) produces 7-bromo-8-fluoroindoles, and (4-bromo-2-fluorophenyl)hydrazine (CAS 299440-17-8) generates 7-bromo-5-fluoroindoles . This substitution pattern is fixed by the parent arylhydrazine structure and cannot be altered through reaction condition manipulation.

Indole regiochemistry
Class-level
7-bromo-6-fluoroindole vs. 7,8- or 7,5- regioisomers from other isomers
Regioisomer outcome fixed by starting hydrazine substitution; not tunable
Class-level inference; verify by NMR of Fischer cyclization product
Fischer Indole Synthesis Regioselectivity Halogenated Indoles

Dual Halogen Functionalization Advantages

The 4-bromo-3-fluorophenylhydrazine scaffold provides two distinct functional advantages absent in mono-halogenated phenylhydrazines . The bromine substituent enables Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions for late-stage diversification, while the fluorine atom enhances metabolic stability (reduced CYP450-mediated oxidation) and modulates target binding affinity through electronic effects. Mono-halogenated phenylhydrazines such as 4-bromophenylhydrazine or 4-fluorophenylhydrazine offer only one of these two critical functionalities.

Dual functionalization
Class-level
Br: cross-coupling handle; F: reported electronic modulation
Reported dual synthetic utility; two orthogonal handles in one building block
Mono-halogenated analogs provide only one of these functionalities
Cross-Coupling Chemistry Drug Design Metabolic Stability

Commercial Availability and Purity vs. Analogs

(4-Bromo-3-fluorophenyl)hydrazine is available from multiple established suppliers (Fluorochem, Aladdin, GlpBio, BOC Sciences, AKSci) in 95–97% purity with competitive pricing [1]. In contrast, several isomeric analogs (e.g., 4-bromo-2-fluorophenylhydrazine, CAS 299440-17-8) are available from fewer sources with less transparent quality documentation .

Supplier diversity
Supporting evidence
≥5 qualified suppliers, 95–97% purity with documentation
Supply chain resilience and documented quality
Marketplace data as of 2025–2026; verify current availability
Chemical Procurement Building Block Availability Quality Control

Patent-Validated Pharmaceutical Relevance

(4-Bromo-3-fluorophenyl)hydrazine is explicitly cited as a key synthetic intermediate in patent literature for two distinct therapeutic programs: KR-20210069669-A (NADPH oxidase inhibitors) and WO-2017046738-A1 (triazolone compounds as PERK inhibitors) . This patent precedence establishes validated utility beyond generic building-block status.

Patent precedent
Supporting evidence
Cited in 2+ patent families (NADPH oxidase, PERK inhibitors)
Independent patent documentation supports drug-discovery relevance
Verify scope of cited synthetic utility for intended program
Pharmaceutical Patents NADPH Oxidase Inhibitors PERK Inhibitors

(4-Bromo-3-fluorophenyl)hydrazine Key Applications


Synthesis of 7-Bromo-6-fluoroindoles

This compound is the required starting material for synthesizing 7-bromo-6-fluoroindole derivatives, which cannot be obtained using isomeric bromofluorophenylhydrazines . The 4-bromo-3-fluoro substitution pattern yields this specific regioisomer exclusively, making it essential for SAR programs targeting this substitution geometry. The bromine substituent further enables subsequent cross-coupling diversification of the indole core.

IDO1 Inhibitor Development

Derivatives incorporating the (4-bromo-3-fluorophenyl)hydrazine scaffold demonstrate nanomolar IDO1 inhibitory activity (IC₅₀ = 3 nM in HeLa cells), comparable to clinical-stage IDO1 inhibitors [1]. This validated potency profile makes the compound a rational choice for medicinal chemistry teams pursuing novel IDO1-targeted therapeutics, either as a starting point for lead optimization or as a comparator scaffold.

Di-Halogenated Pyrazole Library Construction

Condensation of (4-bromo-3-fluorophenyl)hydrazine with 1,3-diketones provides efficient access to 1-(4-bromo-3-fluorophenyl)pyrazoles, which serve as versatile intermediates for agrochemical and pharmaceutical screening libraries . The dual halogenation provides orthogonal functionalization handles for parallel library synthesis.

NADPH Oxidase and PERK Inhibitor Synthesis

This compound is explicitly designated as an intermediate in patented synthetic routes for NADPH oxidase inhibitors (KR-20210069669-A) and PERK inhibitors (WO-2017046738-A1) . Organizations pursuing these specific therapeutic targets can reference established synthetic protocols rather than developing de novo routes, accelerating project timelines.

Application
Selection Property
Validation Focus
7-Bromo-6-fluoroindole synthesis
Correct regioisomer from specific substitution pattern
Confirm indole substitution by NMR/MS
IDO1 inhibitor research
Reported nanomolar potency scaffold
IDO1 enzyme and cell-based assay validation
Di-halogenated pyrazole libraries
Dual halogenation for orthogonal diversification
Cross-coupling and library synthesis efficiency
NADPH oxidase / PERK inhibitor research
Patent-documented synthetic route
Reproduce literature procedures with authenticated intermediate

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